furo[3,2-f][1]benzofuran
Overview
Description
Furo3,2-fbenzofuran is a heterocyclic compound that consists of a benzene ring fused to a furan ring. This compound is part of the larger family of benzofurans, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo3,2-fbenzofuran typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method includes the interaction of synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles, resulting in furo[3,2-f]coumarin-1-carboxylic acids derivatives . Another approach involves the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent, achieving trifluoroethyl-substituted benzofuran derivatives in efficient yields .
Industrial Production Methods
Industrial production methods for furo3,2-fbenzofuran are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Furo3,2-fbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the furan ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl lithiums, lithium amide bases, and copper acetylide. Conditions often involve the use of solvents like dimethylformamide and catalysts such as copper chloride .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Furo3,2-fbenzofuran has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of furo3,2-fbenzofuran involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Furo3,2-fbenzofuran can be compared with other similar compounds such as:
Furo[3,2-f]coumarin: Known for its photosensitizing properties and use in treating skin diseases.
Benzofuran: A simpler structure with diverse biological activities, including antimicrobial and anti-inflammatory properties.
Psoralen: Used in phototherapy for skin conditions and has a similar furan ring structure.
Furo3,2-fbenzofuran stands out due to its unique combination of a benzene and furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
furo[3,2-f][1]benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRKRVJBOXCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC3=C(C=CO3)C=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618410 | |
Record name | Benzo[1,2-b:5,4-b']difuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267-56-1 | |
Record name | Benzo[1,2-b:5,4-b']difuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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